BenchChemオンラインストアへようこそ!

1-(4-(4-Bromophenoxy)phenyl)thiourea

Lipophilicity Membrane permeability Drug-likeness

Para-bromophenoxy thiourea combining a hydrogen-bonding thiourea pharmacophore, a bromine anomalous scatterer for SAD crystallography, and a cross-coupling handle for SAR library synthesis. The Br isotopic signature enables label-free LC-MS tracking. No single commercial analog offers all three capabilities. Supplied AS-IS via AldrichCPR; buyers must characterize before use. Ideal for structural biology, agrochemical screening, and medicinal chemistry hit-to-lead optimization.

Molecular Formula C13H11BrN2OS
Molecular Weight 323.21 g/mol
CAS No. 1159981-20-0
Cat. No. B1381231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-Bromophenoxy)phenyl)thiourea
CAS1159981-20-0
Molecular FormulaC13H11BrN2OS
Molecular Weight323.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)N)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrN2OS/c14-9-1-5-11(6-2-9)17-12-7-3-10(4-8-12)16-13(15)18/h1-8H,(H3,15,16,18)
InChIKeyRFEMNAJTGNTYEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(4-Bromophenoxy)phenyl)thiourea (CAS 1159981-20-0): Structural Identity, Supplier Profile, and Computed Physicochemical Baseline


1-(4-(4-Bromophenoxy)phenyl)thiourea (CAS 1159981-20-0, molecular formula C₁₃H₁₁BrN₂OS, molecular weight 323.21 g/mol) is a mono-substituted aryl thiourea derivative featuring a para-bromophenoxy substituent conjugated to a phenylthiourea core [1]. The compound is catalogued under PubChem CID 99938022 and ChemSpider ID 48244891 [1]. Commercially, it is distributed exclusively through the Sigma-Aldrich AldrichCPR (Catalog of Pharmacologically Active Rare Chemicals) platform under product number JRD0539, where it is supplied as a solid with the explicit caveat that no analytical data are collected and the product is sold 'AS-IS' for early discovery research . Computed physicochemical descriptors include an XLogP of 4.3, topological polar surface area (TPSA) of 79.4 Ų, two hydrogen bond donors, two hydrogen bond acceptors, three rotatable bonds, and 18 heavy atoms (including one bromine) [1]. These properties place the compound within a favorable drug-like/lead-like chemical space bounded by Lipinski's Rule of Five parameters.

Why 1-(4-(4-Bromophenoxy)phenyl)thiourea Cannot Be Replaced by Non-Halogenated or Differently Substituted Thiourea Analogs


The 1-(4-(4-bromophenoxy)phenyl)thiourea scaffold combines two functionally critical structural elements — a thiourea hydrogen-bonding/donor pharmacophore and a para-bromophenoxy terminus — that are not simultaneously present in any single commercially available analog. Substitution with the non-brominated 4-phenoxyphenylthiourea (CAS 76839-21-9) reduces the computed lipophilicity by approximately 0.4 log units (target XLogP = 4.3 vs. comparator LogP = 3.91) and eliminates the heavy-atom bromine necessary for anomalous scattering in crystallographic phasing and for electrophilic substitution/cross-coupling diversification [1][2]. Substitution with 4-bromophenylthiourea (CAS 2646-30-2) retains the bromine but removes the diaryl ether bridge, which collapses the molecular volume by ~92 Da and eliminates a key conformational degree of freedom (three rotatable bonds in the target vs. two in 4-bromophenylthiourea) [3]. Furthermore, published structure-activity relationship (SAR) studies on thiourea derivatives demonstrate that the presence of a bromine substituent on the N-phenyl ring correlates with significantly enhanced antipathogenic activity against biofilm-forming Pseudomonas aeruginosa and Staphylococcus aureus strains compared to non-halogenated analogs [4]. These combined structural, physicochemical, and SAR features mean that no single off-the-shelf substitute replicates the target compound's molecular recognition, reactivity, and biological profile simultaneously.

Quantitative Evidence Guide: 1-(4-(4-Bromophenoxy)phenyl)thiourea vs. Closest Structural Analogs — Physicochemical, Procurement, and Biological Differentiation Data


Evidence 1: Lipophilicity (XLogP) Advantage — 10% Increase Over the Non-Brominated Phenoxyphenylthiourea Analog

The target compound's computed XLogP of 4.3 represents a +0.39 log unit increase (approximately 10% gain on a log scale) compared to the non-brominated analog N-(4-phenoxyphenyl)thiourea (CAS 76839-21-9), which has a reported LogP of 3.91 [1][2]. This difference is driven by the replacement of a hydrogen atom with a bromine atom at the para position of the terminal phenyl ring, which increases both molecular polarizability and hydrophobic surface area without substantially altering the topological polar surface area (79.4 Ų for target vs. 79.37 Ų for the non-brominated comparator) [1][2]. In the context of drug discovery, an XLogP value between 3 and 5 is generally considered optimal for balancing aqueous solubility and passive membrane permeability; the target compound's XLogP of 4.3 positions it closer to the empirically favored mid-range for oral bioavailability prediction compared to the non-brominated analog's LogP of 3.91 [3].

Lipophilicity Membrane permeability Drug-likeness

Evidence 2: Heavy Atom (Bromine) Content — Enabling Anomalous Scattering and Mass Spectrometry Tagging Not Available in Non-Halogenated Analogs

The target compound contains one bromine atom (monoisotopic mass 321.97755 Da; average mass 323.208 Da), which imparts a characteristic ~1:1 isotopic doublet pattern in mass spectrometry (⁷⁹Br:⁸¹Br ≈ 50.7:49.3 natural abundance) and enables anomalous dispersion (f'' ≈ 0.69 e⁻ at Cu Kα wavelength) for macromolecular crystallographic phasing [1][2]. In contrast, the non-brominated 4-phenoxyphenylthiourea (CAS 76839-21-9, monoisotopic mass 244.067 Da) lacks both the isotopic signature and the anomalous scattering capability [3]. The heavy atom count for the target is 18 (including Br), versus 15 for the non-brominated analog [1][3]. Additionally, the bromine atom serves as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Ullmann-type couplings), enabling late-stage diversification of the core scaffold [4].

Crystallography Mass spectrometry Isotopic signature

Evidence 3: AldrichCPR Rare Chemical Collection Status — Procurement Exclusivity and 'As-Is' Supply as a Discovery-Only Tool Compound

Sigma-Aldrich distributes 1-(4-(4-bromophenoxy)phenyl)thiourea exclusively through its AldrichCPR (Catalog of Pharmacologically Active Rare Chemicals) platform under catalog number JRD0539, priced at approximately $681.00 per gram [1]. Per Sigma-Aldrich's explicit terms of sale, this product is provided to early discovery researchers as part of a collection of unique chemicals; no analytical data (certificate of analysis, purity assessment, or identity confirmation) are collected or supplied, and the buyer assumes full responsibility for confirming product identity and/or purity . This procurement model differs fundamentally from standard research-grade chemicals where purity specifications (e.g., ≥95%, ≥98%) and certificates of analysis are provided. The compound carries GHS hazard classifications H302 (harmful if swallowed) and H317 (may cause an allergic skin reaction), with signal word 'Warning', WGK 3 (highly hazardous to water), and a recommended storage temperature of −4°C for 1–2 weeks [2]. No competing commercial supplier offers this compound outside the Sigma-Aldrich distribution network [1].

Procurement exclusivity Discovery tool compound AldrichCPR

Evidence 4: Class-Level Antipathogenic Activity — Bromine-Substituted Thioureas Show Enhanced Biofilm Inhibition vs. Non-Halogenated Analogs

In a published structure-activity relationship study of thiourea derivatives, Limban et al. (2011) demonstrated that antipathogenic activity was significantly correlated with the presence of halogen substituents — specifically iodine, bromine, or fluorine — on the N-phenyl ring of the thiourea scaffold [1]. Bromine-containing derivatives exhibited enhanced activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, both clinically relevant biofilm-forming pathogens known for intrinsic and acquired antimicrobial resistance [1]. While this study did not directly evaluate the target compound (CAS 1159981-20-0), it establishes a class-level SAR precedent: the para-bromine substituent on the phenoxy terminus of 1-(4-(4-bromophenoxy)phenyl)thiourea is predicted to confer superior antipathogenic/biofilm-inhibitory activity relative to non-halogenated phenoxyphenylthiourea analogs (e.g., CAS 76839-21-9), based on the consistent SAR trend observed across the evaluated thiourea series [1]. Parallel literature further supports that halogenated diaryl thiourea derivatives exhibit broad-spectrum in vitro antimicrobial activity, with MIC values for certain brominated analogs falling in the low μg/mL range against Gram-positive pathogens [2].

Antipathogenic Biofilm inhibition Antimicrobial resistance

Evidence 5: Phenoxyphenylthiourea Scaffold in Agrochemical Patent Literature — Precedent for Insecticidal and Acaricidal Activity

The phenoxyphenylthiourea scaffold is the core structure in multiple patent filings claiming insecticidal and acaricidal activity for pest control applications. U.S. Patent 4,328,247 (issued May 4, 1982, to Ciba-Geigy Corporation) specifically discloses N-phenoxyphenylisothioureas and their thiourea precursors of the general formula encompassing 4-substituted phenoxyphenylthiourea derivatives, with demonstrated efficacy against insects, phytopathogenic mites, and ticks [1]. The patent literature also establishes that activity against agricultural pests can be modulated by substituent variation on the phenoxy ring, with halogenated variants (including bromine-substituted derivatives) featured prominently among the exemplified compounds [1][2]. Additionally, the closely related commercial insecticide/acaricide diafenthiuron (N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)thiourea) validates the translational potential of the phenoxyphenylthiourea pharmacophore, having progressed from discovery scaffold to globally registered crop protection agent [3]. The target compound's para-bromophenoxy substitution positions it as a non-commercialized halogenated variant within this established bioactive scaffold class.

Agrochemical Insecticide Acaricide Pest control

Evidence 6: Conformational Flexibility and Hydrogen-Bonding Capacity — Three Rotatable Bonds Plus Dual H-Bond Donor/Acceptor Profile Enable Diverse Target Engagement

The target compound possesses three rotatable bonds (the diaryl ether C-O-C linkage plus the two bonds connecting the central phenyl ring to the thiourea moiety), enabling conformational adaptation to diverse protein binding pockets [1]. The thiourea group provides two hydrogen bond donors (both NH protons) and two hydrogen bond acceptors (C=S and the ether oxygen), yielding a total HBD/HBA count of 2/2 and a TPSA of 79.4 Ų [1]. In head-to-head comparison, the non-brominated analog N-(4-phenoxyphenyl)thiourea (CAS 76839-21-9) has an almost identical HBD/HBA profile (2/2) and TPSA (79.37 Ų) but only two rotatable bonds because it lacks the C-Br bond vector [2]. Critically, the bromine atom introduces a polarizable hydrophobic surface patch (atomic polarizability of Br ≈ 3.05 ų vs. H ≈ 0.67 ų) that can engage in halogen bonding interactions with carbonyl oxygen or π-systems in protein binding sites — a molecular recognition modality entirely absent in the non-halogenated analog [3]. This halogen bonding capability has been increasingly recognized as a significant contributor to ligand-protein binding affinity and selectivity in medicinal chemistry [3].

Conformational flexibility Hydrogen bonding Molecular recognition

Best-Fit Research and Industrial Application Scenarios for 1-(4-(4-Bromophenoxy)phenyl)thiourea (CAS 1159981-20-0) Based on Quantified Differentiation Evidence


Scenario 1: Fragment-Based and Structure-Guided Drug Discovery Leveraging Bromine Anomalous Scattering for Crystallographic Phasing

The presence of a single bromine atom (f'' ≈ 0.69 e⁻ at Cu Kα) makes 1-(4-(4-bromophenoxy)phenyl)thiourea directly suitable for experimental phasing in protein-ligand co-crystallography via single-wavelength anomalous diffraction (SAD) without exogenous heavy-atom derivatization [1]. This capability is demonstrably absent in the non-brominated 4-phenoxyphenylthiourea analog [1]. Medicinal chemistry groups engaged in structure-based drug design can co-crystallize the target compound with protein targets of interest, use the bromine anomalous signal for rapid phase determination, and simultaneously obtain the ligand-bound structure — compressing a workflow that would otherwise require separate heavy-atom soaking or selenomethionine labeling steps. The thiourea moiety's dual hydrogen-bond donor/acceptor profile (HBD = 2, HBA = 2) facilitates engagement with protein backbone and side-chain residues, while the three rotatable bonds allow conformational adaptation to diverse binding pockets [2]. This scenario is most relevant to academic structural biology laboratories and biotech discovery teams working on kinases, proteases, or other therapeutically tractable enzyme classes where thiourea-based inhibitors have established precedent [3].

Scenario 2: Agrochemical Lead Discovery — Non-Commercialized Halogenated Phenoxyphenylthiourea for Insecticide/Acaricide Screening

The phenoxyphenylthiourea scaffold is validated in the agrochemical patent literature (U.S. Patent 4,328,247) as an insecticidal and acaricidal pharmacophore, with the commercial acaricide diafenthiuron serving as translational proof-of-concept [1][2]. The target compound's para-bromophenoxy substitution pattern is structurally distinct from any commercialized thiourea-based pesticide, offering potential freedom-to-operate advantages for agrochemical discovery programs [1]. The computed XLogP of 4.3 positions the compound within a favorable lipophilicity range for cuticular penetration in arthropod pests, balancing membrane permeability with systemic mobility in planta [3]. Agrochemical research groups can deploy this compound as a screening hit in whole-organism assays against spider mites (Tetranychus spp.), whiteflies (Bemisia tabaci), aphids (Aphidoidea), or lepidopteran larvae, using the bromine isotopic signature as a built-in mass spectrometry tag for metabolite identification and environmental fate studies [3][4].

Scenario 3: Chemical Biology Probe Development — Bromine Isotopic Signature for Target Engagement and Metabolite Tracking

The characteristic ~1:1 ⁷⁹Br:⁸¹Br isotopic doublet pattern provides a label-free handle for tracking the compound and its metabolites in complex biological matrices using LC-MS/MS [1]. This feature is uniquely available to the brominated target compound and is absent in the non-halogenated 4-phenoxyphenylthiourea analog [1]. Chemical biology groups investigating cellular target engagement, protein adduct formation (via the thiourea moiety's potential for covalent modification of cysteine residues), or metabolic stability can exploit the bromine isotopic signature for unambiguous compound identification without requiring custom ¹³C- or ¹⁴C-labeled synthesis [2]. The compound's TPSA of 79.4 Ų and intermediate lipophilicity (XLogP 4.3) suggest adequate cell permeability for intracellular target access, while the GHS H317 sensitization warning necessitates appropriate handling precautions in cell culture laboratories [3]. This scenario is best suited for academic chemical biology laboratories and pharmaceutical discovery teams conducting mechanism-of-action studies or chemoproteomics profiling [2].

Scenario 4: Synthetic Methodology Development — Aryl Bromide as a Cross-Coupling Handle for Focused Thiourea Library Synthesis

The para-bromine substituent on the terminal phenyl ring serves as a versatile synthetic handle for palladium- or copper-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type couplings), enabling late-stage diversification of the thiourea scaffold without de novo synthesis of each analog [1]. This synthetic utility differentiates the target compound from the non-brominated phenoxyphenylthiourea, which lacks a readily functionalizable leaving group and would require electrophilic aromatic substitution or directed ortho-metalation strategies for further elaboration — approaches that are less predictable and often incompatible with the thiourea functionality [1]. Medicinal chemistry and chemical biology groups running structure-activity relationship (SAR) campaigns can procure the target compound as a central intermediate, then generate focused libraries of 10–50 analogs in parallel using modern cross-coupling methodologies, dramatically accelerating hit-to-lead optimization timelines [2]. The AldrichCPR procurement model (single-supplier, no CoA) means that the incoming material must be analytically characterized before use in library synthesis, but the synthetic versatility of the aryl bromide handle can justify this upfront investment for laboratories with parallel synthesis capabilities [3].

Quote Request

Request a Quote for 1-(4-(4-Bromophenoxy)phenyl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.